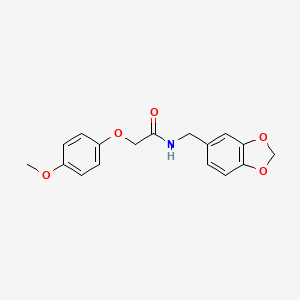![molecular formula C19H24FN3O B5682541 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline](/img/structure/B5682541.png)
6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline, also known as TAK-243, is a small molecule inhibitor that targets the ubiquitin-proteasome system. This system plays a crucial role in regulating protein degradation, and its dysregulation has been linked to various diseases, including cancer. TAK-243 has shown promising results in preclinical studies as a potential anticancer agent.
作用機序
6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline targets the 19S regulatory particle of the proteasome, which is responsible for recognizing and degrading ubiquitinated proteins. By inhibiting the activity of the proteasome, this compound blocks the degradation of specific proteins, leading to their accumulation and subsequent induction of apoptosis in cancer cells. This compound has been shown to selectively target cancer cells while sparing normal cells, making it a promising anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells through the accumulation of ubiquitinated proteins. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. This compound has also been shown to enhance the sensitivity of cancer cells to other anticancer agents, such as bortezomib and carfilzomib.
実験室実験の利点と制限
One of the main advantages of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline is its selectivity for cancer cells, which minimizes the potential for off-target effects. In addition, this compound has been shown to have a synergistic effect when used in combination with other anticancer agents, making it a promising candidate for combination therapy. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo. In addition, the optimal dosing regimen for this compound has not yet been established.
将来の方向性
There are several future directions for the development of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline as an anticancer agent. One potential direction is the development of more potent and selective inhibitors of the proteasome. In addition, the combination of this compound with other anticancer agents, such as immune checkpoint inhibitors, is an area of active research. Another potential direction is the development of biomarkers to predict response to this compound, which could help identify patients who are most likely to benefit from treatment. Finally, the development of novel drug delivery systems to improve the solubility and pharmacokinetics of this compound is an area of ongoing research.
合成法
The synthesis of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline involves several steps, including the reaction of 2-chloro-6-fluoroquinoline with 3-(4-morpholinyl)-1-piperidinecarboxaldehyde, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The yield of this compound is typically around 20%.
科学的研究の応用
6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline has been extensively studied in preclinical models of cancer, including multiple myeloma, leukemia, and solid tumors. In vitro studies have shown that this compound inhibits the activity of the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells. In vivo studies have demonstrated that this compound has potent antitumor activity and can significantly reduce tumor growth in xenograft models.
特性
IUPAC Name |
4-[1-[(6-fluoroquinolin-2-yl)methyl]piperidin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c20-16-4-6-19-15(12-16)3-5-17(21-19)13-22-7-1-2-18(14-22)23-8-10-24-11-9-23/h3-6,12,18H,1-2,7-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJORVCLWKQPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC3=C(C=C2)C=C(C=C3)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682463.png)
![4-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5682481.png)
![1-benzoyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidin-4-amine](/img/structure/B5682489.png)


![1-{3-[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5682510.png)
![6-[(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5682511.png)
![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5682515.png)

![methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate](/img/structure/B5682526.png)
![3-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5682532.png)
![1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5682552.png)
![(3aS*,7aR*)-5-methyl-2-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682567.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]piperidin-3-yl}propanoic acid](/img/structure/B5682570.png)
